

analytical methods for 2-[2-(4-chlorophenyl)phenyl]acetic acid quantification

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Compound of Interest

Compound Name: 2-[2-(4-chlorophenyl)phenyl]acetic
Acid

Cat. No.: B1608147

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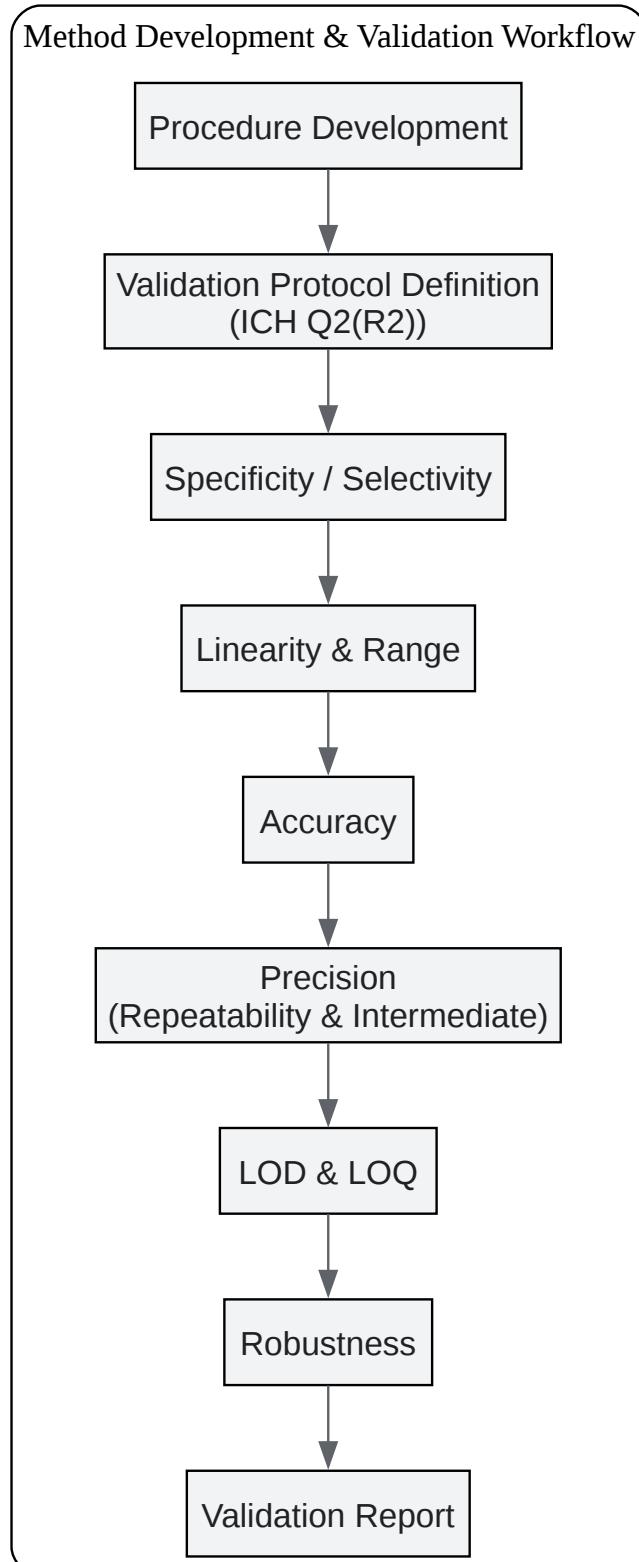
The Foundation: Principles of Analytical Method Validation

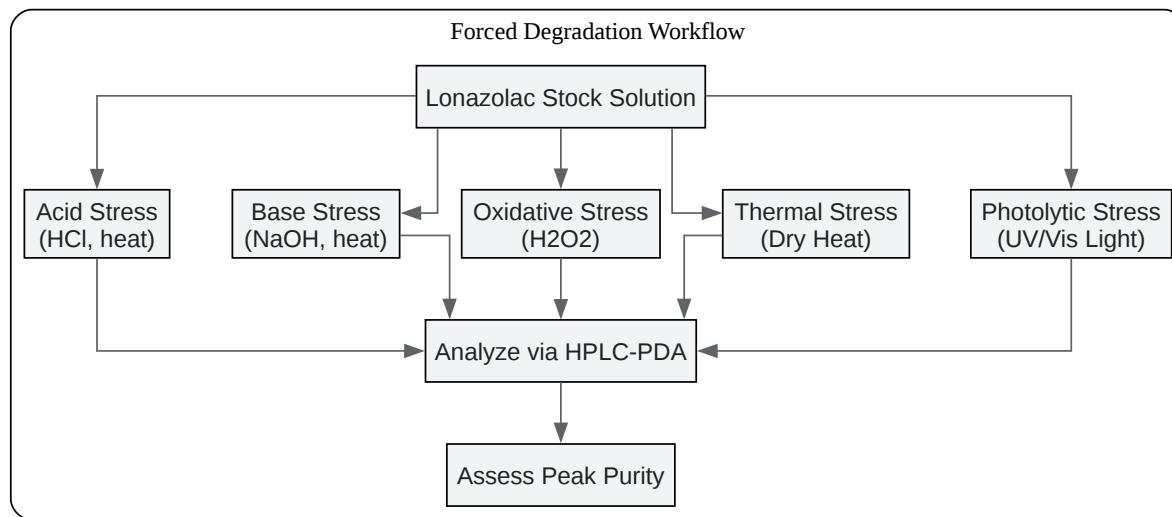
The objective of any analytical procedure is to demonstrate that it is fit for its intended purpose. [6] All protocols described herein are designed to be validated in accordance with the International Council for Harmonisation (ICH) guideline Q2(R2).[6][7][8] This ensures that the methods are reliable, reproducible, and meet global regulatory expectations.[9][10]

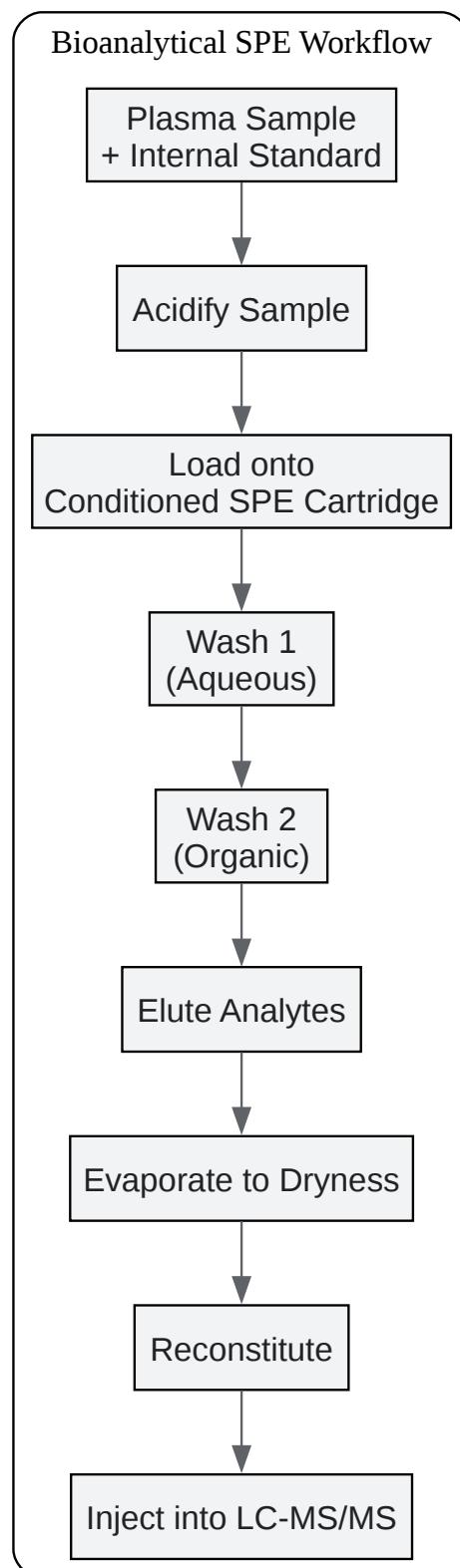
Key validation parameters include:

- Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[9]
- Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]
- Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[9]
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at repeatability (intra-assay) and intermediate precision (inter-assay) levels.

- Range: The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable accuracy, precision, and linearity.[6]
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.







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